4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-16(2)22-14-23-20(15)25-13-19-7-9-24(10-8-19)12-18-5-3-17(11-21)4-6-18/h3-6,14,19H,7-10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWWGGNSOKONOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CC3=CC=C(C=C3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile is a synthetic organic molecule with a complex structure that suggests significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by research findings and case studies.
Structural Characteristics
This compound features:
- A piperidine ring , known for its role in various pharmacological activities.
- A pyrimidine moiety , which is often associated with antimicrobial and anticancer properties.
- A benzonitrile group , which can enhance lipophilicity and bioavailability.
The molecular formula for this compound is , with a molecular weight of approximately 314.41 g/mol.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. For instance, PDE4 inhibitors have demonstrated efficacy in reducing inflammation and improving respiratory conditions in preclinical models .
- Receptor Interaction : The structural components suggest potential interactions with various receptors, including those involved in neurotransmission and immune responses.
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating potential use as antimicrobial agents .
Biological Activity Data
A summary of key biological activities associated with similar compounds is presented in the following table:
Case Studies
- PDE Inhibition Study : A study involving a PDE4 inhibitor demonstrated that compounds with similar structures could significantly reduce airway hyperreactivity in asthmatic mice models, highlighting their potential in respiratory therapies .
- Antimicrobial Evaluation : Research on piperidine derivatives indicated strong antibacterial activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating potent efficacy .
- Cytotoxicity Assessment : A series of synthesized compounds related to the piperidine structure showed promising results in inhibiting cancer cell proliferation in vitro, suggesting that modifications to the piperidine core can enhance anticancer activity .
Scientific Research Applications
DPP-4 Inhibition
Dipeptidyl peptidase-4 inhibitors are crucial in the management of type 2 diabetes mellitus. The compound acts as a DPP-4 inhibitor, which plays a vital role in enhancing insulin secretion and reducing blood glucose levels by preventing the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide) .
Treatment of Metabolic Disorders
Research indicates that DPP-4 inhibitors like this compound can be beneficial in treating metabolic disorders beyond diabetes, including obesity and associated complications. Studies show that these inhibitors can help manage weight by delaying fat gain and improving metabolic profiles in patients .
Clinical Evidence
Clinical trials have demonstrated that DPP-4 inhibitors can lead to:
- Significant reductions in body weight.
- Improvements in glycemic control.
- Potential cardiovascular benefits, including reduced risk of heart failure .
Clinical Trials Involving DPP-4 Inhibitors
Several clinical studies have assessed the efficacy of DPP-4 inhibitors in diabetic patients. For instance:
- A meta-analysis involving multiple Phase III trials showed that treatment with DPP-4 inhibitors significantly reduced HbA1c levels without causing weight gain or increasing hypoglycemia risk .
Renal and Cardiovascular Effects
Emerging evidence suggests that DPP-4 inhibitors may exert protective effects on renal function and cardiovascular health:
- A pooled analysis indicated a reduction in urinary albumin excretion among patients treated with DPP-4 inhibitors, suggesting potential renoprotective effects .
Synthesis and Development
The structural characteristics of 4-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)benzonitrile make it a valuable scaffold for medicinal chemistry. Its derivatives can be synthesized to explore new pharmacological properties or enhance existing activities.
Biological Research
The compound's ability to modulate biological pathways makes it a candidate for further research into its effects on various cellular mechanisms, including:
- Cell Signaling : Investigating how it influences pathways related to metabolism and cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
A comparative analysis of structurally related compounds highlights key differences in substituents, linkers, and pharmacological profiles:
Pharmacological and SAR Insights
- Pyrimidine Role: The 5,6-dimethylpyrimidin-4-yloxy group may enhance binding to ATP pockets in kinases, analogous to pyrido[3,4-d]pyrimidinones () .
- Benzonitrile vs.
- Aminomethyl vs. Pyrimidinyloxy: The aminomethyl derivative () introduces a basic nitrogen, enabling salt formation and ionic interactions absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
